molecular formula C10H18ClN3O7 B1678807 Ranimustine CAS No. 58994-96-0

Ranimustine

Katalognummer B1678807
CAS-Nummer: 58994-96-0
Molekulargewicht: 327.72 g/mol
InChI-Schlüssel: AHHFEZNOXOZZQA-ZEBDFXRSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ranimustine (also known as MCNU and marketed under the tradename Cymerin) is a nitrosourea alkylating agent. It is approved in Japan for the treatment of chronic myelogenous leukemia and polycythemia vera .


Molecular Structure Analysis

Ranimustine has the molecular formula C10H18ClN3O7 and a molar mass of 327.72 g/mol . It is a chloroethylnitrosourea derivative .


Chemical Reactions Analysis

Ranimustine, as a nitrosourea alkylating agent, forms electrophilic alkyl groups that covalently bond to other molecules. This property allows it to cause intra- and inter-strand crosslinks between DNA bases, resulting in cell death .


Physical And Chemical Properties Analysis

Ranimustine is a light yellow crystal . It has a molecular weight of 327.72 g/mol and a chemical formula of C10H18ClN3O7 .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Ranimustine (MCNU) has demonstrated significant antitumor activity against a variety of experimental tumors, including hematological malignancies and solid tumors. It has shown effectiveness against adenocarcinoma of the lung, squamous cell carcinoma of the lung, renal cell carcinoma, bladder tumor, ovarian cancer, and brain tumor. Interestingly, while MCNU and nimustine (ACNU) have similar antitumor spectra, distinct differences in their activities in identical specimens suggest MCNU's potential for clinical studies in various solid tumors (Fujimoto, Tokita, & Nitta, 1991).

Polyamine Levels in Brain Cancer

In a study focusing on polyamine levels in rat brains, both MCNU and ACNU affected polyamine concentrations in various brain regions, indicating their potential for treating brain cancers. The study proposed an "organ-specific therapy" approach, based on the polyamine level induced by the drug in each cancer-bearing tissue (Watanabe, Sato, Nagase, & Ohkuma, 2008).

Combination Chemotherapy in Multiple Myeloma

Ranimustine has been used in combination chemotherapy regimens for multiple myeloma. One study evaluated the efficacy of a combination chemotherapy regimen including ranimustine and evaluated the efficacy of interferon α maintenance. The results demonstrated a high response rate and similar survival rates compared to longer induction regimens (Wada, Mizoguchi, Kuriya, et al., 2000).

Clinical Phase Studies for Myeloproliferative Disorders

In clinical phase studies, ranimustine showed excellent responses against chronic myelogenous leukemia, polycythemia vera, and thrombocythemia, with moderate responses against lymphoma or myeloma. The long duration of response and mild side effects make ranimustine a potentially effective drug for myeloproliferative disorders (Masaoka, 2020).

Chemotherapy for Malignant Astrocytomas

A study assessed the safety, tolerance, and efficacy of a combination chemotherapy regimen consisting of ranimustine and recombinant human mutant tumor necrosis factor-alpha for patients with newly diagnosed supratentorial malignant astrocytomas. The study concluded that the combined chemotherapy might benefit patients with anaplastic astrocytoma (Fukushima, Yamamoto, Oshiro, et al., 2003).

Effectiveness in Essential Thrombocythemia and Polycythemia Vera

Ranimustine has been effective in treating essential thrombocythemia and polycythemia vera. The drug was administered intravenously, showing significant therapeutic effects maintained for several months, with minimal side effects such as mild nausea (Nagai, Tasaka, Kamano, et al., 1988).

Conditioning Regimen Before Autologous Peripheral Blood Stem Cell Transplantation

Ranimustine has been included in conditioning regimens before autologous peripheral blood stem cell transplantation for lymphoma. The regimen showed promise for relapsed or refractory lymphoma, with tolerable side effects (Asakura, Tanosaki, Kim, et al., 2008).

Interferon-β and Radiotherapy for Malignant Glioma

Combined treatment with interferon-beta, MCNU (Ranimustine), and radiotherapy was assessed in patients with malignant glioma. The combination therapyshowed a pronounced effect on untreated malignant glioma, particularly when initial therapy was followed up with maintenance therapy. The results highlighted the potential of this combination therapy in improving the prognosis of patients with malignant glioma (Wakabayashi, Hatano, Kajita, et al., 2000).

Implications in Toxicology and Anesthesia

The study of cimetidine and ranitidine, drugs similar in function to ranimustine, explored their actions at various cholinergic sites. The findings suggest possible implications in toxicology and anesthesia, highlighting the need for careful consideration of drug interactions during anesthetic procedures (Gwee & Cheah, 1986).

Treatment for Pediatric Essential Thrombocythemia

Ranimustine's therapeutic effectiveness was studied in elderly patients with essential thrombocythemia, showing it to be effective in controlling platelet counts and preventing thrombosis and bleeding. These findings indicate the potential use of MCNU in managing chronic myeloproliferative disorders in various age groups, including pediatric patients (Umeda, Iijima, Arai, et al., 2002).

Ranimustine in Lymphoma Transplantation Therapy

The study evaluated the MEAM regimen (including ranimustine) as a conditioning regimen before autologous hematopoietic stem cell transplantation for lymphoma. The outcomes were at least equivalent to those with the BEAM regimen, suggesting MEAM as a promising alternative (Sugimoto, Ito, Mashima, et al., 2016).

Safety and Efficacy in Auto-Peripheral Blood Stem Cell Transplantation

The safety and therapeutic efficacy of high-dose Ara-C MEAM therapy, including ranimustine, were evaluated before auto-peripheral blood stem cell transplantation for malignant lymphoma. The study found the regimen to be safe and effective, providing valuable insights into optimizing treatment strategies (Yui, Wakita, Nagata, et al., 2022).

Effect on Myeloproliferative Disorder and Chronic Myelomonocytic Leukemia

A study on the efficacy of ranimustine in treating myeloproliferative disorders and chronic myelomonocytic leukemia demonstrated its potential benefits in managing these conditions. The high overall efficacy rate and manageable side effects position MCNU as a valuable option in treating these disorders (Maeda, Okabe, Kurosawa, et al., 1991).

Gastric Acidity Inhibitors and Pediatric Infection Risks

Research on gastric acidity inhibitors, which include drugs similar to ranimustine, revealed an increased risk of acute gastroenteritis and community-acquired pneumonia in children. This study underlines the importance of considering potential side effects and the risk of infections when prescribing such medications (Canani, Cirillo, Roggero, et al., 2006).

Safety And Hazards

Ranimustine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . Major toxicities associated with Ranimustine include nausea, anorexia, febrile neutropenia, diarrhea, and mucositis .

Zukünftige Richtungen

Ranimustine has been approved for use in Japan, but it has not been filed for FDA evaluation in the United States . Future research may focus on expanding its approval to other countries and exploring its efficacy in treating other types of cancers .

Eigenschaften

IUPAC Name

1-(2-chloroethyl)-1-nitroso-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClN3O7/c1-20-9-8(17)7(16)6(15)5(21-9)4-12-10(18)14(13-19)3-2-11/h5-9,15-17H,2-4H2,1H3,(H,12,18)/t5-,6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHFEZNOXOZZQA-ZEBDFXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CNC(=O)N(CCCl)N=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CNC(=O)N(CCCl)N=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015584
Record name Ranimustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ranimustine

CAS RN

58994-96-0
Record name Ranimustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58994-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ranimustine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058994960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranimustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13832
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ranimustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RANIMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYH2T97J77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ranimustine
Reactant of Route 2
Reactant of Route 2
Ranimustine
Reactant of Route 3
Reactant of Route 3
Ranimustine
Reactant of Route 4
Ranimustine
Reactant of Route 5
Reactant of Route 5
Ranimustine
Reactant of Route 6
Ranimustine

Citations

For This Compound
1,720
Citations
H Taguchi, KI Kinoshita, K Takatsuki… - JAIDS Journal of …, 1996 - journals.lww.com
An intensive combination chemotherapy regimen supported by granulocyte colony-stimulating factor (G-CSF) was evaluated in adult T-cell leukemia/lymphoma (ATLL) patients in a …
Number of citations: 101 journals.lww.com
T Wakabayashi, N Hatano, Y Kajita, T Yoshida… - Journal of neuro …, 2000 - Springer
Combined treatment with interferon-beta, MCNU (Ranimustine), and radiotherapy was assessed in patients with malignant glioma who had not received previous cytotoxic drug therapy. …
Number of citations: 53 link.springer.com
Y Kameoka, T Akagi, K Murai, H Noji, Y Kato… - International journal of …, 2018 - Springer
High-dose chemotherapy followed by autologous stem cell transplantation (ASCT) is widely used as a salvage therapy for relapsed or high-risk diffuse large B-cell lymphoma (DLBCL). …
Number of citations: 13 link.springer.com
J Kato, T Mori, K Yokoyama, Y Tsukada… - Bone marrow …, 2011 - nature.com
The efficacy of high-dose chemotherapy followed by autologous hematopoietic SCT for relapsed diffuse large B-cell lymphoma (DLBCL) has been reported, but an optimal conditioning …
Number of citations: 15 www.nature.com
M Wada, H Mizoguchi, S Kuriya… - British journal of …, 2000 - Wiley Online Library
This pilot study evaluated the efficacy of a new combination chemotherapy with a newly developed nitrosourea derivative ranimustine and evaluated the efficacy of interferon α (IFN‐α) …
Number of citations: 23 onlinelibrary.wiley.com
Y Kameoka, N Takahashi, K Ishizawa, Y Kato… - International journal of …, 2012 - Springer
High-dose chemotherapy followed by autologous stem cell transplantation (auto-SCT) is widely used as a salvage therapy in the treatment of refractory malignant lymphoma. To …
Number of citations: 15 link.springer.com
T Takenaka, K Itoh, T Suzuki, A Utsunomiya… - International journal of …, 2004 - Springer
To investigate whether combination chemotherapy with vincristine, cyclophosphamide, prednisolone, and melphalan (COP/ MP) with the addition of ranimustine (MCNU) (MCNU-COP/…
Number of citations: 16 link.springer.com
E Ishii, A Matsuzaki, Y Ohnishi, T Kai… - American journal of …, 1996 - journals.lww.com
This is the first report of successful treatment of recurrent retinoblastoma with vitreous seeding by a combination of ranimustine (MCNU) and carboplatin. The patient was diagnosed with …
Number of citations: 16 journals.lww.com
Y Kobayashi, Y Hatta, M Sugitani, A Hojo… - Leukemia & …, 2014 - Taylor & Francis
We retrospectively evaluated the safety and efficacy of high-dose chemotherapy consisting of cyclophosphamide, etoposide and ranimustine (CEM) with autologous peripheral blood …
Number of citations: 10 www.tandfonline.com
T Fukushima, M Yamamoto, S Oshiro, H Tsugu… - Anticancer …, 2003 - europepmc.org
BACKGROUND: This study assessed the safety, tolerance and preliminary efficacy of a combination chemotherapy regimen consisting of ranimustine (MCNU) and recombinant human …
Number of citations: 16 europepmc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.